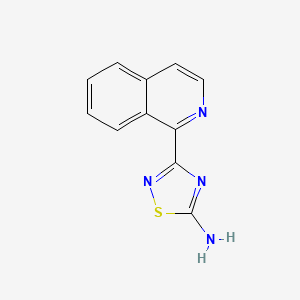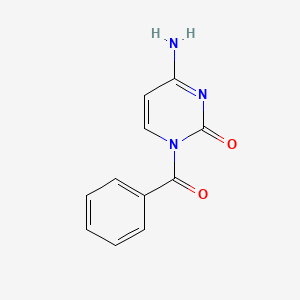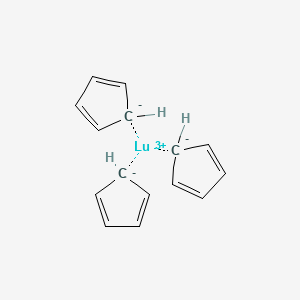
Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium, also known as tris(η5-cyclopenta-2,4-dien-1-yl)lutetium, is an organometallic compound with the chemical formula C15H15Lu. This compound features a lutetium atom coordinated to three cyclopentadienyl ligands, forming a sandwich-like structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium typically involves the reaction of lutetium trichloride with cyclopentadienyl anions. A common method includes the use of sodium cyclopentadienide in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
LuCl3+3NaC5H5→Lu(η5−C5H5)3+3NaCl
The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Ligand exchange reactions using other cyclopentadienyl derivatives or different ligands.
Major Products Formed:
Oxidation: Lutetium oxides.
Reduction: Lower oxidation state lutetium compounds.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Potential use in studying the interactions of rare earth elements with biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology
Wirkmechanismus
The mechanism by which tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium exerts its effects involves the coordination of the lutetium atom with the cyclopentadienyl ligands. This coordination creates a stable complex that can interact with various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use .
Vergleich Mit ähnlichen Verbindungen
- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
Comparison: Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium is unique due to the specific properties imparted by the lutetium atom, such as its larger atomic radius and different electronic configuration compared to yttrium, scandium, and lanthanum.
Eigenschaften
| 1272-24-8 | |
Molekularformel |
C15H15Lu |
Molekulargewicht |
370.25 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;lutetium(3+) |
InChI |
InChI=1S/3C5H5.Lu/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
InChI-Schlüssel |
PNSDNDNQCPEFTP-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Lu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


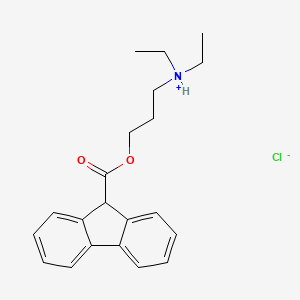
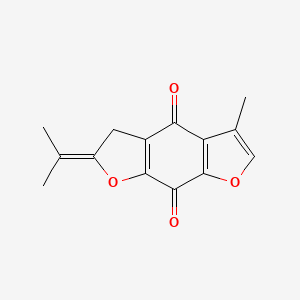
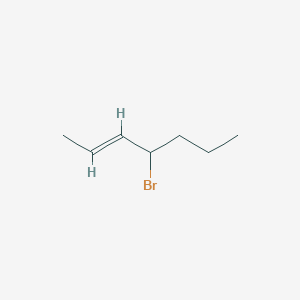
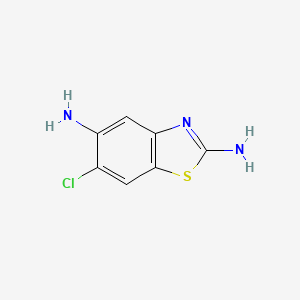

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
